

A Technical Guide to the Solubility of C.I. Reactive Red 2

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Compound of Interest

Compound Name: C.I. Reactive red 2

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **C.I. Reactive Red 2** (CAS No. 17804-49-8), a dichlorotriazine monoazo reactive dye. This document summarizes the available quantitative solubility data, offers a detailed experimental protocol for determining solubility in various solvents, and presents a logical workflow for this determination. Given the limited publicly available data on its solubility in organic solvents, this guide equips researchers with the methodology to generate this critical data in-house.

Quantitative Solubility Data

The solubility of **C.I. Reactive Red 2** is a critical parameter for its application in dyeing processes, as well as for its use in various research and development contexts, including its potential as a molecular probe or in material science. While its solubility in water is documented, data in other common laboratory solvents is not readily available.

Table 1: Solubility of **C.I. Reactive Red 2** in Various Solvents

Solvent	Temperature (°C)	Solubility (g/L)	Reference
Water	20	60	[1]
Water	50	160	[1]
Ethanol	Ambient	Data not available	
Methanol	Ambient	Data not available	
Acetone	Ambient	Data not available	
Dimethyl Sulfoxide (DMSO)	Ambient	Data not available	
Dimethylformamide (DMF)	Ambient	Data not available	

Note: The high solubility of reactive dyes like **C.I. Reactive Red 2** in water is primarily attributed to the presence of multiple sulfonate ($-\text{SO}_3\text{Na}$) groups in their molecular structure, which enhance their hydrophilicity.[2] The solubility in aqueous solutions is known to be influenced by factors such as temperature and the concentration of electrolytes.[3][4]

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of **C.I. Reactive Red 2** in a solvent of interest. This procedure is based on the widely recognized equilibrium shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry, a standard technique for analyzing colored compounds.[5][6][7] For aqueous solutions, this method aligns with the principles outlined in OECD Test Guideline 105.[8][9][10][11][12]

Materials and Equipment

- **C.I. Reactive Red 2** (purified)
- Solvent of interest (e.g., deionized water, ethanol, DMSO)
- Analytical balance
- Volumetric flasks and pipettes (Class A)

- Conical flasks or screw-cap vials
- Orbital shaker or magnetic stirrer with temperature control
- Syringe filters (e.g., 0.45 μm PTFE or other solvent-compatible membrane)
- UV-Vis spectrophotometer and cuvettes

Methodology

Step 1: Preparation of Calibration Curve

- **Prepare a Stock Solution:** Accurately weigh a small amount of **C.I. Reactive Red 2** and dissolve it in the chosen solvent to create a stock solution of a known concentration (e.g., 100 mg/L).
- **Create a Series of Standards:** Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations.
- **Measure Absorbance:** Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for **C.I. Reactive Red 2** in the specific solvent. The solvent itself should be used as the blank.
- **Plot the Calibration Curve:** Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2), which should be > 0.99 for an accurate curve.

Step 2: Preparation of Saturated Solution

- **Equilibration:** Add an excess amount of **C.I. Reactive Red 2** to a known volume of the solvent in a conical flask or vial. The amount should be more than what is expected to dissolve to ensure that a saturated solution is formed.
- **Agitation:** Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined by preliminary tests.[8]

Step 3: Sample Analysis

- **Sample Collection and Filtration:** Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let undissolved solids settle. Carefully draw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the previously prepared calibration curve. It is crucial to record the dilution factor precisely.
- **Absorbance Measurement:** Measure the absorbance of the diluted sample at the λ_{max} .

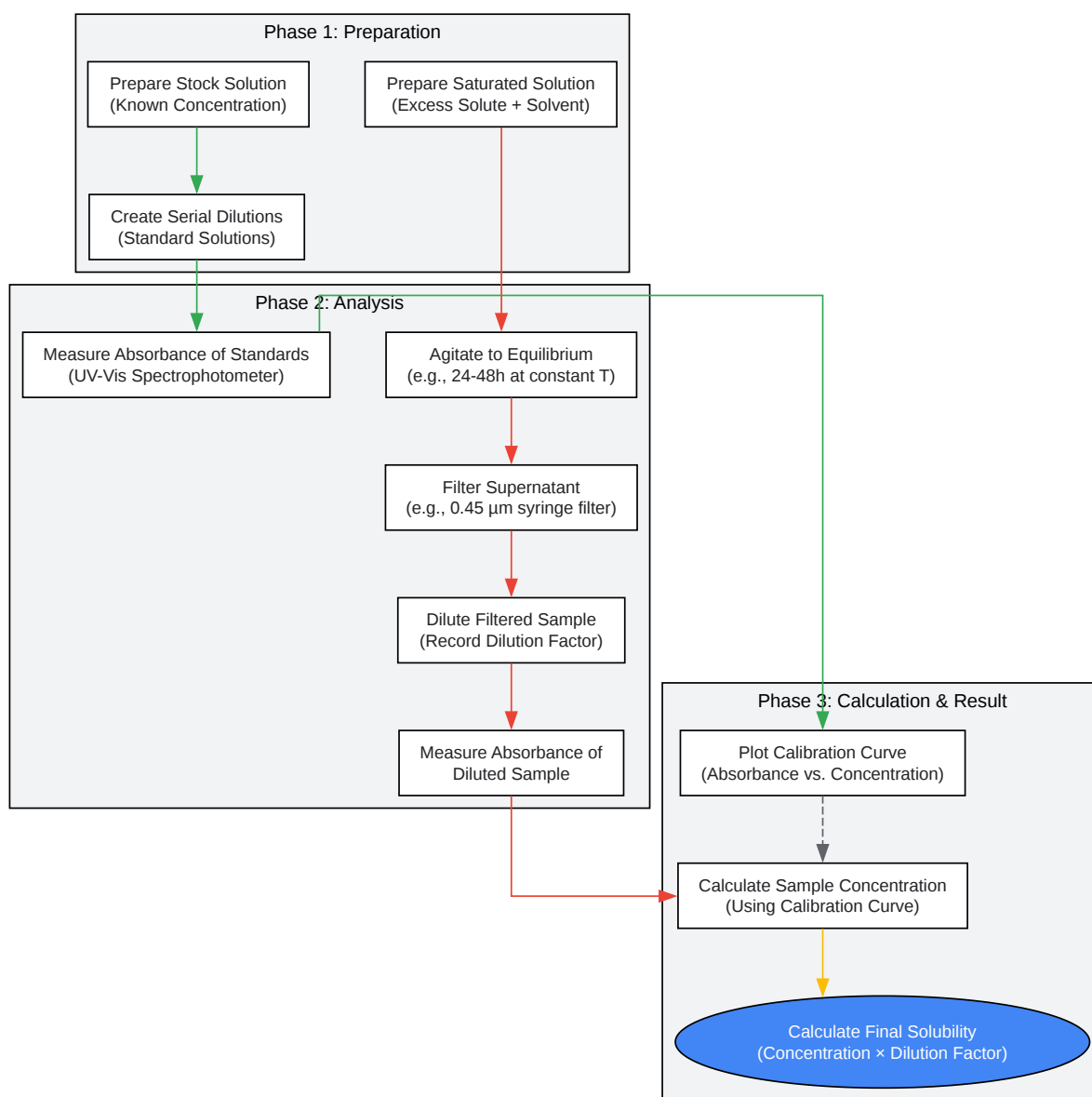
Step 4: Calculation of Solubility

- **Determine Concentration:** Use the equation from the calibration curve to calculate the concentration of the diluted sample from its measured absorbance.
- **Calculate Solubility:** Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of **C.I. Reactive Red 2** in the solvent at the specified temperature.

$$\text{Solubility (g/L)} = \text{Concentration of diluted sample (g/L)} \times \text{Dilution Factor}$$

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **C.I. Reactive Red 2**.



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Caption: Experimental workflow for determining dye solubility.

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